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2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester

Catalog No.
S8683427
CAS No.
78144-04-4
M.F
C8H10Cl4O2
M. Wt
280.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester

CAS Number

78144-04-4

Product Name

2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester

IUPAC Name

butyl (E)-2,3,4,4-tetrachlorobut-2-enoate

Molecular Formula

C8H10Cl4O2

Molecular Weight

280.0 g/mol

InChI

InChI=1S/C8H10Cl4O2/c1-2-3-4-14-8(13)6(10)5(9)7(11)12/h7H,2-4H2,1H3/b6-5+

InChI Key

XKEIIIHSHOBHEJ-AATRIKPKSA-N

Canonical SMILES

CCCCOC(=O)C(=C(C(Cl)Cl)Cl)Cl

Isomeric SMILES

CCCCOC(=O)/C(=C(/C(Cl)Cl)\Cl)/Cl

2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester is a chlorinated organic compound with the molecular formula C8H10Cl4O2C_8H_{10}Cl_4O_2. It is characterized by the presence of four chlorine atoms attached to a butenoic acid structure. This compound is often utilized in various chemical applications due to its unique properties, including potential uses in agrochemicals and pharmaceuticals. Its structure can be represented as follows:

  • Chemical Structure:
C8H10Cl4O2\text{C}_8\text{H}_{10}\text{Cl}_4\text{O}_2

Such as:

  • Esterification: Reaction with alcohols to form esters.
  • Hydrolysis: Reaction with water to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles under appropriate conditions.

These reactions may lead to the formation of different derivatives that could exhibit varied biological and chemical properties.

Research on the biological activity of 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester indicates potential applications in agriculture as a herbicide or pesticide. The chlorinated structure enhances its effectiveness against certain pests and weeds. Additionally, compounds with similar structures have shown antibacterial and antitumor activities in various studies, suggesting that this compound may also possess noteworthy biological effects.

The synthesis of 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester can be achieved through several methods:

  • Chlorination of Butenoic Acid: Starting from 2-butenoic acid, chlorination with chlorine gas or chlorinating agents can introduce chlorine atoms at the desired positions.
  • Esterification Reaction: The resulting tetrachloro acid can then be reacted with n-butanol in the presence of an acid catalyst to produce the n-butyl ester.
  • Alternative Synthetic Routes: Other methods may involve multi-step reactions starting from simpler organic compounds that ultimately yield the target ester.

The primary applications of 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester include:

  • Agricultural Chemicals: Used as a herbicide or pesticide due to its efficacy against specific plant pests.
  • Chemical Intermediates: Serves as an intermediate in the synthesis of other chemical compounds in pharmaceutical and agrochemical industries.
  • Research

Interaction studies involving 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester focus on its behavior in biological systems and its interactions with enzymes or receptors. Preliminary findings suggest that similar chlorinated compounds can interact with biological membranes or cellular pathways, potentially influencing metabolic processes or signaling pathways.

Several compounds share structural similarities with 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester. Here are some notable examples:

Compound NameChemical FormulaNotable Features
2-Chlorobutanoic Acid n-Butyl EsterC₆H₁₁ClO₂Less chlorinated; used in similar applications
3-Chloro-2-butenoic Acid n-Butyl EsterC₆H₁₁ClO₂Different chlorine position; potential herbicide
3,4-Dichloro-2-butenoic Acid n-Butyl EsterC₈H₉Cl₂O₂Similar activity but fewer chlorine substituents

Uniqueness

The uniqueness of 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester lies in its specific arrangement of chlorine atoms and its potential for enhanced biological activity compared to less chlorinated analogs. This structural configuration may contribute to its effectiveness as an agricultural chemical while also allowing for diverse synthetic pathways and applications in research.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

279.940540 g/mol

Monoisotopic Mass

277.943490 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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